2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound is a thiazolidinone derivative characterized by a 5Z-configuration at the thiazolidinone core, a 4-chlorophenyl-substituted furan methylidene group at position 5, and a propanoic acid side chain at position 2. The thiazolidinone scaffold is a well-studied pharmacophore with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties .
Synthetic routes for analogous thiazolidinones typically involve condensation of thiosemicarbazides with α-halo acids or ketones in the presence of bases like sodium acetate, followed by reflux in polar aprotic solvents (e.g., DMF) . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which is often essential for binding to biological targets .
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-12-6-7-13(23-12)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,21,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGXGVVUGCSCY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “F3210-0042”, has been found to interact with several targets. The primary targets include Lethal factor (Bacillus anthracis) , Botulinum neurotoxin type A2 (Clostridium botulinum) , and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens) . These targets play crucial roles in various biological processes, including bacterial virulence, neurotoxicity, and cellular signal transduction, respectively.
Mode of Action
For instance, it inhibits the activity of the lethal factor of Bacillus anthracis, a key virulence factor of this bacterium. It also inhibits the activity of Botulinum neurotoxin type A2, a potent neurotoxin. Furthermore, it inhibits the activity of human low molecular weight phosphotyrosine protein phosphatase, a key enzyme in cellular signal transduction.
Pharmacokinetics
It is known that the compound is a solid at room temperature. More research is needed to fully understand its absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of F3210-0042’s action are largely dependent on its targets. By inhibiting its targets, it can potentially affect bacterial virulence, neurotoxicity, and cellular signal transduction. .
Biological Activity
The compound 2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.81 g/mol. The structure features a thiazolidinone core, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.81 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant anticancer properties . A study demonstrated that the compound showed moderate to strong antiproliferative activity against human leukemia cell lines, with effects varying based on cell cycle stages and dosage levels. The mechanism of action appears to involve the inhibition of cell proliferation pathways through interaction with specific kinases and apoptotic pathways.
Case Study: Antiproliferative Effects
In a study involving various derivatives of the compound, it was found that modifications at the C-terminal significantly influenced anticancer activity. For instance, the introduction of electron-donating groups enhanced the anticancer effects, particularly noted in MTT and Trypan blue assays .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity , particularly against gram-positive bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . However, no significant activity was observed against Bacillus subtilis.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not Active |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Cycle Interference : The compound affects various phases of the cell cycle, leading to apoptosis in cancer cells.
- Interaction with Proteins : Studies have shown that it can bind to proteins such as serine proteases and metalloproteases, disrupting their normal function .
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 265 nM to 500 nM against specific cancer cell lines, indicating potent inhibitory effects on cell proliferation .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In various assays, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for preventing cellular damage associated with chronic diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a significant decrease in the viability of MCF-7 breast cancer cells, with observed morphological changes indicative of apoptosis .
- Hepatoprotective Effects : Another investigation explored its hepatoprotective effects in animal models subjected to toxic agents. The results indicated that the compound significantly reduced liver enzyme levels, suggesting protective properties against liver damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below, with key differences highlighted in substituents, electronic effects, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
This may improve binding to targets like enzymes or receptors requiring electron-deficient regions. Furan vs. Benzene Rings: The furan moiety (present in the target compound and ) offers a heterocyclic oxygen atom, which may facilitate hydrogen bonding or dipole interactions absent in purely aromatic systems like benzylidene derivatives (e.g., ).
Stereoelectronic Configuration :
- The Z-configuration at position 5 is conserved in most active analogs (e.g., ), suggesting its necessity for maintaining planarity and optimal π-orbital overlap with biological targets. The E-configuration in likely alters spatial orientation, reducing activity.
Side Chain Modifications: The propanoic acid side chain in the target compound and provides a carboxylic acid group for solubility and salt formation, critical for pharmacokinetics. In contrast, the acetic acid chain in and the thiadiazole amide in may alter bioavailability or target specificity.
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., chloro in the target compound and ) are hypothesized to exhibit enhanced anticancer or antimicrobial activity compared to electron-donating groups (e.g., methoxy in ). However, explicit data for the target compound are lacking.
Preparation Methods
Friedel-Crafts Acylation of Furan
A modified Houben-Hoesch reaction enables direct introduction of the 4-chlorophenylacetyl group:
-
Reagents : 4-Chlorophenylacetonitrile, HCl gas, ZnCl₂ catalyst in anhydrous diethyl ether
-
Conditions : 0–5°C for 48 hours under nitrogen atmosphere
-
Workup : Hydrolysis with 10% H₂SO₄ yields 5-(4-chlorophenyl)furan-2-carbaldehyde
Key Parameters :
-
Stoichiometric control of HCl gas to prevent over-acylation
-
Strict temperature control to minimize polymerization
-
Typical isolated yield: 62–68%
Preparation of 3-(Propanoic Acid)-Substituted Rhodanine
The rhodanine-propanoic acid conjugate forms through a three-step sequence:
Mercaptoacetic Acid Condensation
-
Base-mediated cyclocondensation :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated carbonyl system, followed by cyclization and tautomerization.
Sulfur Functionalization
Introduction of the sulfanylidene group employs:
-
Lawesson's reagent (2.2 equiv) in anhydrous toluene
-
Microwave irradiation (150°C, 20 min)
-
Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc 3:1)
Knoevenagel Condensation: Final Coupling Step
The critical Z-configured exocyclic double bond forms through base-catalyzed condensation:
Optimized Protocol :
-
Reactants :
-
5-(4-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
-
3-(Propanoic acid)-rhodanine (1.05 equiv)
-
-
Catalyst : Morpholine (15 mol%) in ethanol/acetic acid (4:1 v/v)
-
Conditions : Reflux under nitrogen for 6–8 hours
-
Workup :
-
Cool to 0°C, filter precipitated product
-
Wash with ice-cold ethanol
-
Recrystallize from DMF/H₂O (1:5)
-
Stereochemical Control :
The Z-configuration is favored by:
-
Bulky substituents on both reactants
-
Polar protic solvent environment
Yield : 74–82%
Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient)
Alternative Synthetic Routes
One-Pot Tandem Approach
A patent-disclosed method adapts Willgerodt-Kindler chemistry for streamlined synthesis:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Thioamide formation | Morpholine, S₈, 130°C | 5 h | 68% |
| 2. Ring-closing metathesis | Grubbs II catalyst, DCM | 2 h | — |
| 3. Oxidative desulfurization | H₂O₂, AcOH | 1 h | 71% overall |
Advantages :
-
Avoids isolation of sensitive intermediates
-
Amenable to scale-up (>100 g batches)
Limitations :
-
Requires strict control of oxygen and moisture
-
Higher catalyst loading (5 mol%) increases costs
Critical Analysis of Methodologies
Yield Optimization Strategies
Comparative data for key steps:
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 58% | 42% |
| Purity (HPLC) | 98.2% | 95.7% |
| Z/E Ratio | 19:1 | 12:1 |
Key Findings :
-
Pathway A provides superior stereochemical outcomes
-
Recrystallization from DMF/H₂O improves purity by 8–12%
-
Microwave-assisted steps reduce reaction times by 60%
Scalability and Industrial Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | Percentage of Total |
|---|---|---|
| 4-Chlorophenylacetonitrile | 320 | 41% |
| Lawesson's reagent | 890 | 33% |
| Grubbs II catalyst | 12,500 | 19% |
| Solvents | — | 7% |
Process Economics :
-
Batch size >50 kg reduces per-unit cost by 28%
-
Catalyst recycling decreases raw material expenditure by 15%
Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 7.82 (s, 1H, CH=C)
-
δ 7.45–7.39 (m, 4H, Ar-H)
-
δ 6.85 (d, J = 3.5 Hz, 1H, furan H-3)
-
δ 3.12 (q, J = 7.0 Hz, 2H, CH₂CO₂H)
HRMS (ESI-) : Calculated for C₁₇H₁₁ClNO₅S₂ [M-H]⁻: 424.0012 Found: 424.0009
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in acetic acid/DMF for 2–3 hours to form the thiazolidinone core . Microwave-assisted synthesis can reduce reaction time and improve efficiency compared to traditional reflux methods . Optimizing solvents (e.g., ethanol for solubility) and catalysts (e.g., sodium acetate for pH control) is critical for achieving yields >70% .
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
The Z-configuration is verified using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the methylidene proton typically shows NOE correlations with adjacent aromatic protons, confirming spatial proximity . X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystals .
Q. What stability challenges arise during storage, and how are they mitigated?
The compound is prone to hydrolysis under basic conditions (pH > 9), degrading the thiazolidinone ring. Stability studies recommend storing it in anhydrous solvents (e.g., DMSO) at –20°C, with periodic HPLC monitoring to detect sulfhydryl group oxidation .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition at IC₅₀ 10–50 µM) .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus: 8–32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ 20–100 µM) .
Advanced Research Questions
Q. How can continuous flow reactors improve scalability without compromising purity?
Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., isomerization of the Z-configuration). A study achieved 85% purity at 10 g scale using a microreactor with residence time <5 minutes and temperature control (±2°C) . Post-synthesis inline HPLC monitoring enables real-time adjustments .
Q. How do conflicting results in biological activity across studies arise, and how are they resolved?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory activity ranging from 5–50 µM) often stem from:
- Solvent effects : DMSO >1% can alter cell membrane permeability .
- Assay protocols : Varying incubation times (24 vs. 48 hours) impact results. Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) reduces variability .
Q. What computational methods predict interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2. Key findings:
- The 4-chlorophenyl group forms hydrophobic interactions with Leu384 (binding energy: –9.2 kcal/mol) .
- Free energy perturbation (FEP) calculations correlate with experimental IC₅₀ values (R² = 0.89) .
Q. How does pH affect the compound’s reactivity in aqueous solutions?
At pH 7.4 (physiological conditions), the propanoic acid group deprotonates, enhancing solubility but reducing membrane permeability (logP increases from 2.1 to 3.8). Under acidic conditions (pH 3–5), the thioxo group protonates, stabilizing the molecule against hydrolysis .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- LC-MS/MS : Detects sulfhydryl oxidation products (m/z +16 for sulfoxide) .
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms conjugation in the furan-thiazolidinone system .
Q. How are structure-activity relationships (SARs) optimized for target selectivity?
Modifying the 4-chlorophenyl group to 4-fluorophenyl increases COX-2 selectivity (SI: 15 vs. 8 for the parent compound). Replacing the propanoic acid with a pentanedioic acid chain improves aqueous solubility (logS: –2.1 → –1.4) but reduces cellular uptake .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to map the impact of temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) on yield .
- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Computational Validation : Compare docking poses with crystallographic data from PubChem (e.g., PDB ID 1CX2 for COX-2) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
